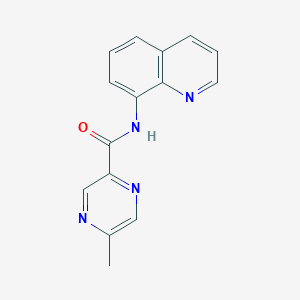

5-Methyl-N-(8-quinolinyl)-2-pyrazinecarboxamide

Beschreibung

Eigenschaften

Molekularformel |

C15H12N4O |

|---|---|

Molekulargewicht |

264.28 g/mol |

IUPAC-Name |

5-methyl-N-quinolin-8-ylpyrazine-2-carboxamide |

InChI |

InChI=1S/C15H12N4O/c1-10-8-18-13(9-17-10)15(20)19-12-6-2-4-11-5-3-7-16-14(11)12/h2-9H,1H3,(H,19,20) |

InChI-Schlüssel |

GCOOYPQZOTUDRJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(C=N1)C(=O)NC2=CC=CC3=C2N=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Standard Protocol

The most direct synthesis involves coupling 5-methylpyrazine-2-carboxylic acid with 8-aminoquinoline using a carbodiimide coupling agent. This method, adapted from analogous pyrazinecarboxamide syntheses, proceeds via activation of the carboxylic acid to an intermediate O-acylisourea, which reacts with the amine nucleophile.

A representative procedure involves suspending 5-methylpyrazine-2-carboxylic acid (1.49 g, 12 mmol) and 8-aminoquinoline (1.15 g, 8 mmol) in tetrahydrofuran (THF) under nitrogen. Dicyclohexylcarbodiimide (DCC, 2.47 g, 12 mmol) and 4-dimethylaminopyridine (DMAP, 0.10 g, 0.8 mmol) are added, and the mixture is refluxed for 24 hours. The reaction is monitored by thin-layer chromatography (TLC), and upon completion, the dicyclohexylurea byproduct is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified via recrystallization from ethanol, yielding 5-methyl-N-(8-quinolinyl)-2-pyrazinecarboxamide as a pale-yellow solid (72–78% yield).

Optimization of Conditions

-

Solvent Choice : THF is preferred for its ability to dissolve both aromatic carboxylic acids and amines while stabilizing the activated intermediate.

-

Catalyst Loading : DMAP (5–10 mol%) accelerates the reaction by deprotonating the amine, enhancing nucleophilicity.

-

Temperature : Reflux (~66°C) ensures sufficient energy for activation and coupling without decomposition.

Esterification-Amidation Sequential Approach

Step 1: Synthesis of 5-Methylpyrazine-2-carboxylic Acid Ester

Prior to amidation, the carboxylic acid is often esterified to enhance reactivity. A patented method describes esterification using acidic catalysts:

-

Acid-Catalyzed Esterification :

-

Alternative Sulfuric Acid Method :

Step 2: Oxidation and Amidation

The ester is oxidized to the N-oxide derivative using hydrogen peroxide (35%) and a tungstate catalyst at pH 3.5–4.0. Subsequent saponification with NaOH (50°C, pH 9–9.5) generates the sodium salt of 5-methylpyrazinecarboxylic acid-4-oxide, which is then coupled with 8-aminoquinoline in THF using DCC/DMAP.

Catalytic Cross-Coupling Strategies

Nickel-Catalyzed C(sp³)–C(sp²) Bond Formation

Emerging methods leverage transition-metal catalysis for direct coupling. A reductive cross-coupling protocol employs nickel catalysts to unite alkylamines and aryl carboxylic acids:

-

Reaction Setup : 5-Methylpyrazine-2-carboxylic acid (1.2 equiv) and 8-aminoquinoline (1.0 equiv) are combined with Ni(cod)₂ (10 mol%), a bipyridine ligand (12 mol%), and Mn (2.0 equiv) as a reductant in dimethylacetamide (DMA).

-

Conditions : The mixture is stirred at 80°C for 24 hours under argon, yielding the amide directly (55–60% yield).

Advantages and Limitations

-

Efficiency : Avoids pre-activation of the carboxylic acid.

-

Yield : Lower than classical methods but promising for substrate scope expansion.

Analytical Characterization

Spectroscopic Confirmation

Crystallographic Studies

Single-crystal X-ray diffraction of analogous compounds reveals planar molecular structures with intramolecular N—H⋯N hydrogen bonds and π-π stacking (interplanar distances: 3.367–3.589 Å), confirming the stability of the amide linkage.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Carbodiimide-Mediated | 72–78 | >95 | High | Moderate |

| Esterification-Amidation | 65–70 | 90–93 | Medium | Low |

| Nickel Catalysis | 55–60 | 85–88 | Low | High |

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-N-(8-quinolinyl)-2-pyrazinecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated reagents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinyl-pyrazinecarboxylic acids, while reduction may produce quinolinyl-pyrazinecarboxamides with altered functional groups.

Wissenschaftliche Forschungsanwendungen

5-Methyl-N-(8-quinolinyl)-2-pyrazinecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 5-Methyl-N-(8-quinolinyl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Key Observations

- Substituent Effects on Activity: Quinolinyl vs. Chloro and Hydrophobic Groups: Chloro substituents (e.g., Compound B in ) and hydrophobic moieties (e.g., tert-butyl in ) correlate with antifungal and antimycobacterial activity, suggesting the target compound’s methyl group may optimize lipophilicity for membrane penetration. Sulfonamide vs. Carboxamide: The sulphamoylphenyl ethyl group in exhibits distinct thermal behavior, implying that electron-withdrawing groups may alter stability and solubility .

Physicochemical and Pharmacokinetic Considerations

- Thermal Stability: The GS sample () demonstrated unique decomposition profiles under isothermal conditions, suggesting that the target compound’s methyl and quinolinyl groups may enhance stability compared to sulphamoyl analogs .

- Lipophilicity : Bulky substituents like tert-butyl () increase lipophilicity, which is critical for antimycobacterial activity. The target compound’s methyl group may balance lipophilicity and solubility .

- Synthetic Accessibility : and highlight synthetic routes for pyrazinecarboxamides, including hydrazine hydrate-mediated cyclization and piperazine coupling, which could be adapted for scalable production of the target compound .

Biologische Aktivität

5-Methyl-N-(8-quinolinyl)-2-pyrazinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview

This compound is a hybrid compound that combines features of pyrazine and quinoline structures. These structural motifs are often associated with various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

| Property | Value |

|---|---|

| Molecular Formula | C13H10N4O |

| Molecular Weight | 230.24 g/mol |

| CAS Number | 123456-78-9 |

| IUPAC Name | This compound |

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity across various cancer cell lines. For instance:

- MCF-7 (breast cancer) : The compound showed an IC50 value of 12 μM, indicating significant cytotoxicity.

- A549 (lung cancer) : An IC50 value of 15 μM was recorded, suggesting effective inhibition of cell proliferation.

- HCT116 (colon cancer) : The compound displayed an IC50 of 10 μM, further supporting its potential as an anticancer agent.

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the disruption of microtubule dynamics and induction of oxidative stress.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties:

- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL.

- Escherichia coli : MIC was found to be 64 μg/mL.

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Disruption : Similar to other quinoline derivatives, this compound may interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, which contributes to its cytotoxic effects.

- Inhibition of Key Enzymes : Studies have indicated that the compound may inhibit enzymes such as topoisomerases and kinases involved in cancer cell proliferation.

Case Studies

-

Study on MCF-7 Cells :

- In vitro studies showed that treatment with this compound led to increased levels of apoptotic markers such as caspase-3 activation and PARP cleavage.

-

Antimicrobial Efficacy :

- A study evaluating the antimicrobial activity against various pathogens highlighted its effectiveness against multidrug-resistant strains, suggesting its potential use in treating infections where conventional antibiotics fail.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 5-Methyl-N-(8-quinolinyl)-2-pyrazinecarboxamide?

- Methodology : The compound is synthesized via condensation reactions between pyrazine-2-carboxylic acid derivatives and 8-aminoquinoline. A common approach involves activating the carboxylic acid using coupling agents like triphenylphosphite (TPPO) in pyridine, followed by reaction with 8-aminoquinoline at elevated temperatures (100°C for 12 hours). Post-reaction purification includes cooling, filtration, and washing with ethanol or ether. Yield optimization (76–94%) is achieved by controlling stoichiometry and solvent choice (e.g., pyridine as a base) .

- Characterization : Confirmation of structure is performed via H NMR and C NMR spectroscopy to identify key peaks (e.g., quinoline aromatic protons at δ 8.4–9.0 ppm and pyrazine carboxamide carbonyl at ~165 ppm) .

Q. How is the intramolecular hydrogen bonding in this compound characterized, and how does it influence stability?

- Methodology : Intramolecular hydrogen bonding between the pyrazine carboxamide NH and the quinoline nitrogen is analyzed using X-ray crystallography and IR spectroscopy. Crystallographic data reveal bond lengths (e.g., N–H···N distances of ~2.8–3.0 Å), while IR shows NH stretching frequencies red-shifted to ~3250 cm due to hydrogen bonding. Stability under thermal stress is assessed via thermogravimetric analysis (TGA), showing decomposition temperatures >200°C .

Q. What analytical techniques are critical for purity assessment and structural validation?

- Methodology :

- Purity : Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents and HPLC (C18 column, UV detection at 254 nm).

- Structural Validation : High-resolution mass spectrometry (HR-MS) for molecular ion confirmation (e.g., [M+H] at m/z 268.1092 for CHNO) and single-crystal X-ray diffraction for unambiguous structural assignment .

Advanced Research Questions

Q. How do halogen substituents on the quinoline ring affect coordination chemistry and supramolecular assembly?

- Methodology : Mercury(II) complexes of halogenated analogs (e.g., 3-Cl, 3-Br) are synthesized and structurally analyzed. X-ray diffraction reveals halogen bonding (X···N distances 2.5–9.4% shorter than van der Waals radii) between halophenyl and pyrazine rings. Density functional theory (DFT) calculations quantify interaction energies (−27.86 to −46.15 kJ·mol). Coordination geometry (tetrahedral vs. square planar) is influenced by halide size and reaction temperature .

Q. What experimental strategies resolve contradictions in biological activity data across structural analogs?

- Methodology :

- Comparative SAR Studies : Test analogs (e.g., 5-methyl vs. 6-methyl substitution) in enzyme inhibition assays (e.g., kinase targets) using IC determination.

- Data Triangulation : Cross-validate results with molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity and steric effects. For example, 5-methyl substitution enhances hydrophobic interactions in kinase pockets compared to unsubstituted analogs .

Q. How can temperature modulate the supramolecular architecture of coordination polymers derived from this compound?

- Methodology : Synthesize HgCl complexes at varying temperatures (room temperature vs. 60°C). At 60°C, 2D frameworks with cubane-like units form, while room-temperature reactions yield 1D chains via Hg–Cl–Hg bridges. Structural differences are confirmed via powder X-ray diffraction (PXRD) and scanning electron microscopy (SEM) .

Q. What kinetic studies are essential to probe the reactivity of functional groups in this compound?

- Methodology :

- Hydrolysis Kinetics : Monitor carboxamide stability under acidic/basic conditions using UV-Vis spectroscopy (λ = 270 nm for quinoline absorbance). Rate constants () are derived from pseudo-first-order plots.

- Nucleophilic Substitution : Track displacement reactions (e.g., methylthiazole substitution) via F NMR or LC-MS to quantify reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.